molecular formula C16H14ClNO3 B2930328 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone CAS No. 882748-32-5

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone

Cat. No.: B2930328
CAS No.: 882748-32-5
M. Wt: 303.74
InChI Key: VXDBVHFFFMAVFC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone is an organic compound that features a benzodioxole ring and a chlorinated aniline group

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanone Group: The benzodioxole ring is then reacted with a suitable propanone derivative under acidic or basic conditions.

    Introduction of the Chlorinated Aniline Group: The final step involves the nucleophilic substitution of the propanone derivative with 4-chloroaniline.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chlorinated aniline group can interact with specific binding sites, leading to changes in the activity of the target molecules. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(4-chloroanilino)-1-propanone: Similar structure but with a different position of the propanone group.

    1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone: Similar structure but with a fluorinated aniline group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone is unique due to the specific combination of the benzodioxole ring and the chlorinated aniline group. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDBVHFFFMAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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